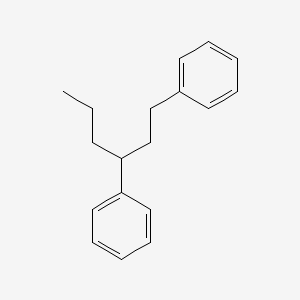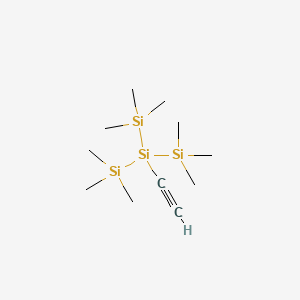
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It contains a silicon backbone with ethynyl and trimethylsilyl groups attached, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with ethynyl-containing reagents under specific conditions. One common method includes the use of bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The ethynyl group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, 2,2’-azobis(2-methylpropionitrile), and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while reduction can produce silicon-hydrogen derivatives.
Applications De Recherche Scientifique
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to donate or accept electrons during chemical reactions. The silicon backbone and ethynyl group play crucial roles in its reactivity, allowing it to participate in radical and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Employed in trifluoromethylation reactions.
Uniqueness
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research areas.
Propriétés
| 73022-81-8 | |
Formule moléculaire |
C11H28Si4 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
ethynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H28Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h1H,2-10H3 |
Clé InChI |
KOBGTUIKBPYTPG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C#C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
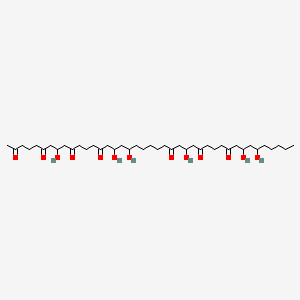
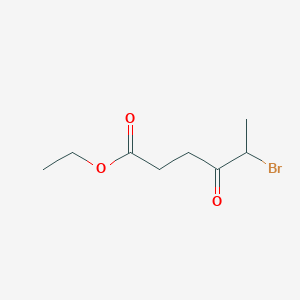
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
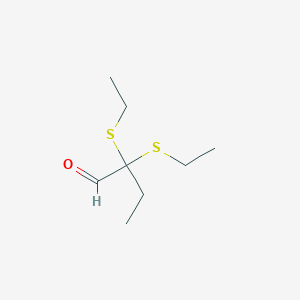
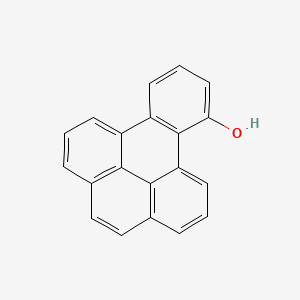
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
